Methyl carbamate

Catalog No.
S600740
CAS No.
598-55-0
M.F
C2H5NO2
M. Wt
75.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl carbamate

CAS Number

598-55-0

Product Name

Methyl carbamate

IUPAC Name

methyl carbamate

Molecular Formula

C2H5NO2

Molecular Weight

75.07 g/mol

InChI

InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)

InChI Key

GTCAXTIRRLKXRU-UHFFFAOYSA-N

SMILES

COC(=O)N

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
SOL IN WATER: 217 PARTS IN 100 @ 11 °C
SOL IN ETHANOL: 73 PARTS IN 100 @ 15 °C; SOL IN ETHER
In water, 6.91X10+5 mg/l at 15.5 °C

Synonyms

carbamic acid, methyl ester, methyl carbamate

Canonical SMILES

COC(=O)N
  • Insecticides: N-Methyl carbamates, a sub-class of methyl carbamates with an additional nitrogen atom, are widely studied as insecticides. Their mode of action involves inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects []. Research focuses on developing new N-Methyl carbamate insecticides with improved target specificity and reduced environmental impact [].
  • Drug Design: The carbamate functional group (methyl carbamate minus the methyl group) is a valuable tool in medicinal chemistry. Researchers can incorporate this group into various molecules to improve their biological activity or influence how the body absorbs and processes them []. For example, carbamate derivatives are being explored for treating diseases like cancer, epilepsy, and Alzheimer's [].
  • Organic Synthesis: In organic chemistry, methyl carbamate can be used as a protecting group for amines. A protecting group shields a functional group in a molecule while allowing chemists to modify other parts of the molecule. Once the desired modifications are complete, the protecting group can be removed to reveal the original amine functionality [].

Methyl carbamate is an organic compound classified as the simplest ester of carbamic acid. Its chemical formula is CH3OC O NH2\text{CH}_3\text{OC O NH}_2, and it appears as a colorless solid. Methyl carbamate can be synthesized through various methods, most commonly by the reaction of methanol with urea, producing methyl carbamate and ammonia as a byproduct:

CO NH2 2+CH3OHCH3OC O NH2+NH3\text{CO NH}_2\text{ }_2+\text{CH}_3\text{OH}\rightarrow \text{CH}_3\text{OC O NH}_2+\text{NH}_3

Additionally, it can form from the interaction of ammonia with methyl chloroformate or dimethyl carbonate .

  • Formation of Dimethyl Carbonate: Methyl carbamate can be converted into dimethyl carbonate through a reaction with methanol, which is facilitated by lanthanum compounds .
  • Carbamate/Aldehyde Reaction: It can react with aldehydes, leading to the formation of various products through a multi-step mechanism involving nucleophilic attacks and stabilization of intermediates .
  • Transcarbamoylation: Methyl carbamate serves as a carabamoyl donor in tin-catalyzed transcarbamoylation reactions, demonstrating broad functional group tolerance .

Methyl carbamate exhibits notable biological activity. While it is not mutagenic in Salmonella (negative in the Ames test), it has shown mutagenicity in Drosophila. Additionally, it is classified as a carcinogen in rats, although it does not exhibit the same effect in mice. Due to these properties, it is recognized under California's Proposition 65 as a substance known to cause cancer .

The synthesis of methyl carbamate can be achieved through several methods:

  • Direct Reaction with Urea and Methanol: The most straightforward method involves reacting urea with methanol under controlled conditions .
  • Reaction with Methyl Chloroformate: Ammonia reacts with methyl chloroformate to yield methyl carbamate .
  • Use of Carbon Dioxide and Amines: Recent studies have explored the synthesis of methyl carbamates from primary aliphatic amines and dimethyl carbonate in the presence of carbon dioxide, which enhances selectivity towards the desired product while minimizing side reactions .
  • Catalytic Methods: Various catalytic methods have been developed for efficient synthesis, including using carbonylimidazolide in aqueous media, which allows for high yields without the need for inert atmospheres .

Methyl carbamate finds utility across several industries:

  • Textile Industry: It is used as a reactive intermediate in the production of durable-press finishes for polyester-cotton blends, enhancing fabric properties such as crease retention and flame resistance .
  • Pharmaceuticals and Insecticides: Methyl carbamate derivatives are utilized in pharmaceuticals and as insecticides due to their anticholinesterase activity without cumulative effects .
  • Polymer Manufacturing: It serves as a building block in synthesizing polycarbamates used in various applications, including coatings and adhesives .

Interaction studies involving methyl carbamate have highlighted its role in biological systems and its potential toxicological effects. Research indicates that while it may not accumulate significantly in organisms, its carcinogenic properties necessitate caution in handling and exposure assessments .

Several compounds exhibit structural or functional similarities to methyl carbamate. Below is a comparison highlighting their uniqueness:

CompoundStructureUnique Properties
Ethyl CarbamateC2H5OC O NH2\text{C}_2\text{H}_5\text{OC O NH}_2More potent mutagen than methyl carbamate; used in food preservation.
Propyl CarbamateC3H7OC O NH2\text{C}_3\text{H}_7\text{OC O NH}_2Similar applications but less studied; potential use in agrochemicals.
Isopropyl CarbamateC3H7OC O NH2\text{C}_3\text{H}_7\text{OC O NH}_2Exhibits different solubility characteristics; used in specialty chemicals.

Methyl carbamate's unique position lies in its balance between utility and safety concerns, particularly regarding its carcinogenic potential compared to its analogs.

Physical Description

Methyl carbamate appears as white crystals. (NTP, 1992)
Dry Powder; Liquid
White solid; sublimes at room temperature; [Merck Index] White crystalline solid; [MSDSonline]

Color/Form

WHITE CRYSTALS
NEEDLES

XLogP3

-0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

75.032028402 g/mol

Monoisotopic Mass

75.032028402 g/mol

Boiling Point

351 °F at 760 mmHg (NTP, 1992)
177 °C

Heavy Atom Count

5

Density

1.1361 at 133 °F (NTP, 1992) - Denser than water; will sink
1.1361 g/cu cm at 56 °C

LogP

-0.66 (LogP)
log Kow = -0.66

Decomposition

When heated to decomposition it emits toxic fumes of NOx.

Melting Point

129 °F (NTP, 1992)
52-54 °C

UNII

9WFX634X2T

GHS Hazard Statements

Aggregated GHS information provided by 651 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 651 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 650 of 651 companies with hazard statement code(s):;
H315 (76.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (76.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (99.69%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.56 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

598-55-0

Absorption Distribution and Excretion

RATS INJECTED IP WITH METHYL CARBAMATE...EXCRETED...CARBAMATE...IN URINE...
DNA BINDING OF...(14)C-METHYL CARBAMATE LABELED IN METHYL GROUP HAS BEEN INVESTIGATED IN MOUSE LIVER & KIDNEY. ... INCORP OF (3)H-METHYL CARBAMATE INTO LIVER-CELL RNA HAS BEEN EXAMINED IN MICE...

Wikipedia

Methyl_carbamate

Methods of Manufacturing

FROM SILVER OR MERCURICYANATE WITH H2S & METHANOL: BIRKENBACH, KOLB, BER 68, 901 (1953). FROM UREA & METHANOL: GERMAN PATENT 753,127 (1940 TO IG FARBENIND).
IT CAN...BE PREPD BY REACTION OF AMMONIA WITH METHYL CHLOROFORMATE ... & THIS METHOD IS BELIEVED TO HAVE BEEN USED COMMERCIALLY.

General Manufacturing Information

Paint and Coating Manufacturing
Adhesive Manufacturing
All Other Basic Organic Chemical Manufacturing
Carbamic acid, methyl ester: ACTIVE

Analytic Laboratory Methods

COLORIMETRIC METHODS HAVE BEEN USED TO DETERMINE METHYL CARBAMATE IN AIR @ SENSITIVITY OF 20 UG/L (BABINA, 1975, GIG I SANIT, 7, 76-77). THIN-LAYER & CHROMATOGRAPHIC METHODS...ALSO USED FOR ITS DETERMINATION (KARAWYA ET AL, 1972, PHYTOCHEMISTRY, 11, 441-442; KNAPPE & ROHDEWALD, 1966, Z ANALYT CHEM, 217, 110-113).
METHODS FOR CHROMATOGRAPHIC ANALYSIS OF CARBAMATES, INCL ALKYL CARBAMATES HAVE BEEN REVIEWED (FISHBEIN & ZIELINSKI, CHROMAT REV, 9, 37-101, 1967). GAS CHROMATOGRAPHIC METHOD...FOR DETECTION OF UG AMT OF METHYL CARBAMATE IN MIXT OF ALKYL CARBAMATES...(NERY R, ANALYST, 94, 130-135 (1969)).

Interactions

Male CF-1 mice were treated with urethane (0, 0.5, 1.0, 1.5, and 2 g/kg; ip) and 18 hr later hepatic metallothionein concentrations were determined with the cadmium hemoglobin radioassay. Urethane (1 g/kg and higher) significantly increase hepatic metallothionein levels, resulting in a 14 fold increase after 2 g/kg. Time course experiments indicated that metallothionein levels were increased significantly at 6 hr after administration of urethane (1.5 g/kg) and reached a maximum between 12 and 24 hr. Gel filtration, anion exchange chromatography, and UV spectral analysis were used to characterize the protein induced by urethane. Pretreatment with actinomycin-D prevented induction of metallothionein by urethane. Administration of equimolar dosages (20 mmol/kg) of urethane, N-hydroxyurethane, and methyl carbamate indicated that urethane and N-hydroxyurethane induce metallothionein but that methyl carbamate does not. Metallothionein induction was also not observed with (pentobarbital and phenobarbital). Urethane induces hepatic metallothionein but this effect is not related to its anesthetic action, nor is it a common property of all carbamates.

Stability Shelf Life

Freely sublimes even at room temperature.

Dates

Modify: 2023-08-15

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